1,3-Dipalmitoyl glycero-2-PE
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Overview
Description
1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine is a phospholipid that incorporates saturated long-chain stearic acid at the sn-1 and sn-3 positions, with phosphatidylethanolamine at the sn-2 position . Phosphatidylethanolamines are critical components of biological membranes, playing essential structural and functional roles . This compound is instrumental in forming micelles, liposomes, and other synthetic membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the fatty acids and phosphatidylethanolamine .
Industrial Production Methods: Industrial production of 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine involves large-scale esterification processes, often utilizing bioreactors and controlled environments to maintain the purity and yield of the product . The process may also involve purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine undergoes various chemical reactions, including:
Substitution: The phosphatidylethanolamine group can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroperoxides, while reduction can yield alcohols or amines .
Scientific Research Applications
1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine exerts its effects involves its integration into biological membranes, where it influences membrane fluidity and permeability . The compound interacts with other lipids and proteins within the membrane, affecting various cellular processes such as signaling and transport . Its molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid .
Comparison with Similar Compounds
1,2-Dipalmitoyl Glycero-3-Phosphatidylcholine: Another phospholipid with similar structural roles in membranes.
1,2-Dioleoyl Glycero-3-Phosphatidylethanolamine: Contains unsaturated fatty acids, leading to different membrane properties.
1,2-Distearoyl Glycero-3-Phosphatidylethanolamine: Similar to 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine but with stearic acid instead of palmitic acid.
Uniqueness: 1,3-Dipalmitoyl Glycero-2-Phosphatidylethanolamine is unique due to its specific fatty acid composition and positioning, which confer distinct properties to the membranes it forms . Its ability to form stable liposomes and micelles makes it particularly valuable in drug delivery and membrane research .
Properties
Molecular Formula |
C37H74NO8P |
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Molecular Weight |
692.0 g/mol |
IUPAC Name |
2-azaniumylethyl 1,3-di(hexadecanoyloxy)propan-2-yl phosphate |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(46-47(41,42)45-32-31-38)34-44-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) |
InChI Key |
OQEIOUBBMBZINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OP(=O)([O-])OCC[NH3+] |
Origin of Product |
United States |
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